6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine
Description
Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Investigations
The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry. mdpi.com Pyrazine and its derivatives are integral to a wide array of biologically active molecules and approved pharmaceuticals. pharmablock.com This heterocycle is found in drugs with diverse therapeutic applications, including anticancer, diuretic, and antiviral agents. mdpi.comresearchgate.net
The utility of the pyrazine ring stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic rings like benzene (B151609) or pyridine. pharmablock.com The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as the hinge region of protein kinases. pharmablock.comnih.gov This characteristic has made pyrazine a popular core structure in the design of kinase inhibitors for oncology and inflammatory diseases. researchgate.nettandfonline.com Consequently, the development of novel pyrazine derivatives remains a vibrant area of research aimed at discovering new therapeutic agents. tandfonline.com
Role of Chiral Amines as Structural Motifs in Advanced Chemical Syntheses and Molecular Recognition
Chiral amines are fundamental building blocks in the synthesis of single-enantiomer pharmaceuticals. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers of a drug can have vastly different biological activities, efficacies, and safety profiles. rsc.orgmdpi.com The (1S)-1-phenylethylamine moiety in the target compound is a widely used chiral auxiliary and synthetic precursor. nih.gov Its presence allows for the stereocontrolled synthesis of complex molecules, ensuring that the final product has the precise three-dimensional arrangement required for optimal interaction with its biological target. nih.govresearchgate.net
The use of enantiomerically pure amines like (S)-1-phenylethylamine is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. nih.gov This chiral amine can be used to introduce a stereocenter, guide the stereochemical outcome of a reaction, or be incorporated as a key structural component of the final active molecule. nih.gov
Positioning of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine within Contemporary Chemical Biology and Medicinal Chemistry Research Landscapes
While extensive research dedicated solely to the biological activity of this compound is not prominent in publicly available literature, its structure strongly suggests its role as a high-value chiral intermediate in drug discovery programs. Specifically, it serves as a precursor for the synthesis of more complex molecules, particularly kinase inhibitors. tandfonline.comgoogle.com
Pharmaceutical and agrochemical research frequently involves the synthesis of large libraries of related compounds to explore structure-activity relationships (SAR). nih.govnih.gov The title compound is an ideal starting material for such libraries. The chlorine atom on the pyrazine ring provides a reactive site for further chemical modification, such as cross-coupling reactions, allowing for the introduction of diverse chemical groups. The chiral amine provides a fixed stereocenter, which is essential for creating enantiomerically pure final products. Its application as an intermediate is noted in patents for compounds targeting Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key enzyme in the DNA damage response pathway. google.com
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.70 g/mol |
| CAS Number | 1198298-90-5 |
| Appearance | Solid (predicted) |
| Chirality | (S)-enantiomer |
Overview of Prior Academic Research on Structurally Related Compounds
The scientific importance of this compound can be inferred from the extensive research on structurally similar molecules. Numerous studies and patents describe the synthesis and biological evaluation of substituted aminopyrazines as potent inhibitors of various protein kinases. tandfonline.comgoogle.com
For instance, a range of substituted pyrazin-2-amines have been investigated as inhibitors of ATR kinase, highlighting the therapeutic potential of this chemical class. google.com In these studies, the 2-aminopyrazine (B29847) core often serves as the hinge-binding motif, while substitutions at other positions of the ring are used to achieve potency and selectivity. Research on other heterocyclic cores, such as pyrazoles, also demonstrates that the introduction of specific amine side chains is a key strategy for modulating biological activity. nih.govmdpi.com These studies collectively underscore the value of the 6-chloropyrazin-2-amine scaffold as a foundation for developing targeted therapeutics.
| Compound Class | Biological Target/Activity | Significance |
|---|---|---|
| Substituted Pyrazin-2-amines | ATR Kinase Inhibition | Potential anticancer agents. google.com |
| Imidazo[1,2-a]pyrazines | CDK9 Inhibition | Investigated for oncology indications. researchgate.net |
| Pyrazino[2,3-b]pyrazines | mTOR Kinase Inhibition | Potential for treating cancer and inflammatory disorders. nih.gov |
| Acalabrutinib (Imidazo[1,5-a]pyrazine core) | BTK Inhibition | FDA-approved for treating chronic lymphocytic leukemia. nih.gov |
Elucidation of Key Research Gaps Addressed by Studies on this Specific Compound
The primary research gap concerning this compound is the lack of published data on its own intrinsic biological activities. Its documented role is that of a synthetic intermediate, a means to an end for creating more complex final-stage molecules. google.com
Therefore, studies focusing on this specific compound could address several key questions:
Does this molecule possess any inherent, albeit modest, biological activity (e.g., kinase inhibition, antimicrobial effects)?
What are its detailed physicochemical properties, such as solubility and stability, which are crucial for its use in synthesis?
Could the compound itself serve as a useful tool or probe in chemical biology beyond its role as a building block?
While the focus of drug discovery is typically on the final, highly potent molecules, a deeper understanding of key intermediates like this compound could provide valuable insights for synthetic strategy and the design of future compound libraries. The absence of this information in the current literature represents a clear gap that future academic or industrial research could fill.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(13)16-12/h2-9H,1H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKMKUMKDDCQRK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729740 | |
| Record name | 6-Chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445264-59-5 | |
| Record name | 6-Chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro N 1s 1 Phenylethyl Pyrazin 2 Amine
Direct Synthesis Approaches to 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine
The primary and most direct route to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method typically utilizes 2,6-dichloropyrazine (B21018) as the starting material, which reacts with the chiral amine, (1S)-1-phenylethylamine. The electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of one of the chloro substituents by the amine nucleophile.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, reaction temperature, and the stoichiometry of the reactants. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or alcohols are commonly employed. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃).
To achieve monosubstitution and prevent the formation of the disubstituted by-product, careful control of reagent stoichiometry is essential. Using a slight excess of the 2,6-dichloropyrazine relative to the chiral amine can favor the desired product. The reaction temperature is also a critical factor; elevated temperatures can increase the reaction rate but may also lead to the formation of undesired side products.
Table 1: Optimization Parameters for SNAr Synthesis
| Parameter | Variable | Typical Range/Options | Purpose |
|---|---|---|---|
| Solvent | Polarity and aprotic/protic nature | DMSO, DMF, Acetonitrile, Ethanol | To dissolve reactants and facilitate the reaction. |
| Base | Organic or Inorganic | K₂CO₃, Cs₂CO₃, TEA, DIPEA | To act as an HCl scavenger. |
| Temperature | Thermal energy input | 80 - 150 °C | To overcome the activation energy barrier. |
| Stoichiometry | Molar ratio of reactants | 1:1 to 1.2:1 (dichloropyrazine:amine) | To control selectivity for monosubstitution. |
Investigations into Green Chemistry Principles in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, research into greener synthetic routes is pertinent. For the synthesis of this compound, green chemistry principles can be applied in several ways. This includes the use of more environmentally benign solvents, exploring catalyst-free conditions, or employing energy-efficient methods like microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields. Furthermore, biocatalytic methods, such as the use of transaminases for the synthesis of the chiral amine precursor, represent a significant advancement in green chemistry. nih.govresearchgate.net
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyrazine Ring
The synthesis of the target compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles.
The mechanism involves two main steps:
Nucleophilic Attack: The amino group of (1S)-1-phenylethylamine acts as the nucleophile and attacks one of the carbon atoms bearing a chlorine atom (the C-2 or C-6 position). This step is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com
Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.
The negative charge in the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrazine ring, which lowers the activation energy for the reaction compared to nucleophilic substitution on a benzene (B151609) ring. stackexchange.comyoutube.com The positions ortho and para (C-2/C-6 and C-3/C-5 respectively) to the ring nitrogens are the most activated sites for nucleophilic attack. stackexchange.com
Stereoselective and Asymmetric Synthesis Strategies for the Chiral Amine Moiety
Chiral Auxiliaries and Catalytic Methods for Enantioselective Formation
Several advanced methods exist for the enantioselective synthesis of chiral amines like (1S)-1-phenylethylamine.
Asymmetric Hydrogenation: This is one of the most direct methods, involving the asymmetric hydrogenation of a prochiral imine derived from acetophenone (B1666503). nih.gov This reaction is often catalyzed by transition metal complexes (e.g., rhodium or ruthenium) containing chiral phosphine (B1218219) ligands.
Asymmetric Reductive Amination: This method involves the reaction of a ketone (acetophenone) with an amine source in the presence of a reducing agent and a chiral catalyst.
Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide developed by Ellman, is a versatile and widely used method. yale.edu Acetophenone is reacted with (R)-tert-butanesulfinamide to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent acidic hydrolysis removes the auxiliary to yield the desired (S)-amine with high enantiomeric excess. yale.edu
Biocatalysis: Enzymes, particularly transaminases (TAs), offer a green and highly selective method for producing chiral amines. researchgate.net An (S)-selective transaminase can catalyze the transfer of an amino group from an amino donor (like L-alanine) to acetophenone, producing (1S)-1-phenylethylamine with excellent enantiomeric excess. nih.gov
Table 2: Comparison of Enantioselective Synthesis Methods for (1S)-1-phenylethylamine
| Method | Key Features | Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of prochiral imines. nih.gov | High efficiency, atom economy. |
| Chiral Auxiliaries | Stoichiometric use of a recoverable chiral group. yale.edu | Broad substrate scope, high diastereoselectivity. |
| Biocatalysis (Transaminases) | Enzymatic conversion of a ketone to an amine. nih.gov | High enantioselectivity, mild reaction conditions, green process. |
Diastereoselective Synthesis and Separation Techniques
A classical and industrially relevant method for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This involves reacting racemic 1-phenylethylamine (B125046) with a chiral resolving agent, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((1S)-1-phenylethylammonium)-(L)-tartrate and ((1R)-1-phenylethylammonium)-(L)-tartrate.
These diastereomeric salts have different physical properties, most notably their solubility in a given solvent. This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base.
Table 3: Steps in Classical Resolution of 1-Phenylethylamine
| Step | Procedure | Purpose |
|---|---|---|
| 1. Salt Formation | Racemic amine is reacted with a chiral acid (e.g., L-tartaric acid) in a suitable solvent (e.g., methanol). | To form a mixture of diastereomeric salts. |
| 2. Fractional Crystallization | The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out. | To separate the diastereomers based on solubility differences. |
| 3. Isolation | The crystals are isolated by filtration. | To obtain one pure diastereomeric salt. |
| 4. Liberation of Amine | The isolated salt is treated with a base (e.g., NaOH). | To regenerate the enantiomerically pure free amine. |
Enantiomeric Purity Determination and Control
Maintaining the stereochemical integrity of the (1S)-1-phenylethylamine moiety is paramount. The enantiomeric purity of the final product is a critical quality attribute, and its determination is a key analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
The control of enantiomeric purity begins with the starting material, (1S)-1-phenylethylamine, which must be of high enantiomeric excess (ee). During the reaction, harsh conditions such as excessively high temperatures or the presence of certain reagents could potentially lead to racemization. Therefore, careful optimization of the reaction conditions is necessary.
For the determination of enantiomeric purity, a chiral stationary phase (CSP) is employed in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of chiral amines and their derivatives. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving baseline separation of the enantiomers.
Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Specification |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Exploration of Precursor Chemistry and Intermediate Reactivity
The properties and reactivity of the starting materials are fundamental to the successful synthesis of the target compound.
Synthesis and Functionalization of 2,6-dichloropyrazine Derivatives
2,6-Dichloropyrazine is a key precursor and a versatile building block in medicinal chemistry. surrey.ac.uk Its synthesis is often achieved through the chlorination of pyrazine or its derivatives. For instance, 2-hydroxypyrazine (B42338) can be converted to 2-chloropyrazine, which is then further chlorinated to yield 2,6-dichloropyrazine.
The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic attack. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. This allows for sequential and selective substitution reactions, making it a valuable scaffold for building molecular complexity. The reaction with amines, as in the synthesis of our target compound, is a common transformation. nih.gov
Synthesis and Stereochemical Control of (1S)-1-phenylethylamine
(1S)-1-phenylethylamine is a widely used chiral amine in organic synthesis, often employed as a chiral auxiliary or as a building block for chiral molecules. It can be obtained through the resolution of racemic 1-phenylethylamine or through asymmetric synthesis.
Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.
Asymmetric synthesis routes often involve the asymmetric reduction of acetophenone oxime or the reductive amination of acetophenone using a chiral catalyst. These methods can provide direct access to the desired enantiomer with high enantiomeric excess. nih.gov The stereochemical stability of (1S)-1-phenylethylamine is generally high under standard reaction conditions, but care must be taken to avoid conditions that could lead to racemization.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound, systematic structural modifications are undertaken. These modifications help to elucidate the key structural features required for a desired biological effect.
Introduction of Substituents on the Pyrazine Ring
The remaining chlorine atom at the 6-position of the pyrazine ring is a prime site for further functionalization. It can be displaced by a variety of nucleophiles in a second SNAr reaction. This allows for the introduction of a diverse range of substituents, which can modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
Table 3: Potential Nucleophiles for Derivatization at the C6-Position
| Nucleophile Class | Example | Potential Impact on Activity |
| Amines | Morpholine, Piperazine | Introduction of basic centers, modulation of solubility and polarity. |
| Alcohols/Phenols | Ethanol, Phenol | Introduction of ether linkages, potential for hydrogen bond interactions. |
| Thiols | Ethanethiol | Introduction of thioether linkages, alteration of electronic properties. |
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce carbon-carbon or carbon-nitrogen bonds at the C6-position, significantly expanding the accessible chemical space.
Modification of the Phenylethyl Moiety
The phenylethyl group offers several opportunities for modification to probe its role in biological activity. Substituents can be introduced onto the phenyl ring to explore the effects of electronics and sterics.
Table 4: Examples of Modifications to the Phenylethyl Moiety
| Modification | Example Substituent | Rationale for SAR Studies |
| Aromatic Substitution | Fluoro, Methoxy, Cyano | To probe electronic effects (electron-withdrawing vs. electron-donating) and steric tolerance at various positions on the phenyl ring. |
| Bioisosteric Replacement | Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) | To investigate the importance of the aromatic system and explore alternative interactions with a biological target. nih.govspirochem.comcambridgemedchemconsulting.com |
| Modification of the Ethyl Linker | Homologation to a propyl chain or introduction of conformational constraints | To study the optimal distance and orientation of the aromatic ring relative to the pyrazine core. |
These derivatization strategies, guided by computational modeling and iterative biological testing, are essential for optimizing the properties of the lead compound and developing a comprehensive understanding of its structure-activity relationships. nih.govnih.goveurekaselect.com
Isosteric Replacements and Bioisosteric Design
The pyrazine core of this compound is a key structural motif that lends itself to isosteric and bioisosteric modifications to modulate its physicochemical and pharmacological properties. In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine. This is particularly prevalent in the design of kinase inhibitors, where the nitrogen atoms of the pyrazine ring can act as crucial hydrogen bond acceptors, mimicking the interaction of the adenine (B156593) core of ATP with the kinase hinge region.
Bioisosteric replacement strategies for the aminopyrazine scaffold can be broadly categorized into two areas: modification of the pyrazine core itself and alterations to the substituents.
Core Scaffold Modifications:
Classical and non-classical isosteres can be considered for replacing the pyrazine ring. For instance, other nitrogen-containing heterocycles such as pyridazine (B1198779), pyrimidine, and triazine can be substituted for the pyrazine core. The choice of isostere can significantly impact the electronic properties, dipole moment, and metabolic stability of the molecule. For example, replacing the pyrazine with a pyridazine may alter the vector of the nitrogen lone pairs, potentially leading to different interactions with a biological target.
Substituent Modifications:
The chloro and the chiral (S)-1-phenylethylamino substituents also present opportunities for bioisosteric design. The chlorine atom can be replaced with other halogens (F, Br, I) or non-classical isosteres like a trifluoromethyl group (-CF3) or a cyano group (-CN). These changes can influence the lipophilicity, electronic nature, and susceptibility to metabolic dehalogenation.
The (S)-1-phenylethylamino moiety is critical for stereospecific interactions. Bioisosteric replacements for this group could involve replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different binding pockets or to enhance properties like solubility. The ethyl linker can also be modified, for example, by introducing conformational constraints through cyclization.
The following table summarizes potential isosteric replacements for different parts of the this compound molecule:
| Original Group | Potential Isosteric/Bioisosteric Replacements | Potential Impact |
| Pyrazine Ring | Pyridazine, Pyrimidine, Triazine, Imidazole, Pyrazole | Altered electronics, hydrogen bonding capacity, metabolic stability |
| Chlorine Atom | -F, -Br, -CN, -CF3, -OCH3 | Modified lipophilicity, electronic effects, metabolic stability |
| Phenyl Group | Pyridyl, Thienyl, Furyl, Cyclohexyl | Altered aromatic interactions, solubility, metabolic profile |
| Amine Linker | Amide, Ether, Thioether | Modified bond angles, flexibility, hydrogen bonding |
Catalytic Methodologies for Bond Formations Involving the Pyrazine and Amine Linkages
The key chemical transformation in the synthesis of this compound is the formation of the C-N bond between the pyrazine ring and the (S)-1-phenylethylamine. This can be achieved through several catalytic methodologies.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that is highly suitable for this purpose. This reaction typically involves the coupling of an aryl halide (in this case, 2,6-dichloropyrazine) with an amine ((S)-1-phenylethylamine) in the presence of a palladium catalyst and a suitable ligand.
The synthesis of this compound can be envisioned to start from 2,6-dichloropyrazine. A regioselective mono-amination is required to obtain the desired product. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yield and selectivity.
A plausible synthetic route described in patent literature involves the reaction of 2,6-dichloropyrazine with (S)-(-)-1-phenylethylamine in a suitable solvent such as n-butanol, often in the presence of a base like triethylamine, at elevated temperatures. While this specific example may proceed via a nucleophilic aromatic substitution (SNAr) mechanism without a metal catalyst due to the activated nature of the chloropyrazine, similar transformations are frequently enhanced by palladium catalysis, especially for less reactive aryl chlorides.
The table below outlines typical components of a Buchwald-Hartwig amination for the synthesis of related aminopyrazines:
| Component | Examples | Role |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilize and activate the palladium catalyst |
| Base | NaOtBu, K2CO3, Cs2CO3 | Amine deprotonation and catalyst regeneration |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for C-N bond formation. Organocatalytic approaches for the amination of heteroaryl chlorides often rely on the activation of the substrate or the nucleophile by a small organic molecule.
For the synthesis of this compound, an organocatalytic nucleophilic aromatic substitution (SNAr) could be employed. While the inherent electron deficiency of the pyrazine ring activates it towards nucleophilic attack, an organocatalyst could enhance the reaction rate and selectivity. For instance, certain phase-transfer catalysts or hydrogen-bond donors could be used to activate the amine nucleophile or stabilize the transition state.
A hypothetical organocatalytic approach could involve the use of a chiral organocatalyst to achieve dynamic kinetic resolution if a racemic amine were used, although in this case, the chirality is already defined by the starting material, (S)-1-phenylethylamine. The use of specific organocatalysts could also help in achieving the desired mono-substitution product over the di-substituted byproduct.
Investigation of Reaction Kinetics and Thermodynamic Parameters of Synthetic Routes
The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is governed by specific kinetic and thermodynamic parameters.
Reaction Kinetics:
The rate of the SNAr reaction is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. The pyrazine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.
Kinetic studies on the SNAr reactions of dichloropyrazines with various amines have shown that the reactions generally follow second-order kinetics, being first order in both the chloropyrazine and the amine. The rate of reaction is sensitive to the electronic and steric properties of the amine nucleophile. More nucleophilic amines will generally react faster.
The regioselectivity of the mono-amination of 2,6-dichloropyrazine is a key kinetic consideration. The two chlorine atoms are electronically equivalent. Therefore, statistical considerations would suggest a mixture of products if the reaction were to proceed further to di-substitution. However, the introduction of the first bulky (S)-1-phenylethylamino group can sterically hinder the approach of a second amine molecule to the remaining chloro-substituted carbon, thus favoring mono-substitution under controlled conditions.
The table below presents a qualitative comparison of factors influencing the reaction rate:
| Factor | Effect on Reaction Rate | Rationale |
| Electron-withdrawing groups on pyrazine | Increase | Stabilization of the Meisenheimer intermediate |
| Nucleophilicity of the amine | Increase | Faster attack on the electrophilic carbon |
| Leaving group ability (I > Br > Cl > F) | Increase (in the bond-breaking step) | Weaker C-X bond is easier to break |
| Solvent polarity | Generally increases | Stabilization of the charged intermediate and transition state |
Thermodynamic Parameters:
The Gibbs free energy of the reaction (ΔG) will be negative for a spontaneous process. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) changes. The formation of the C-N bond is an exothermic process (negative ΔH). The entropy change for the reaction is likely to be close to zero or slightly negative as two molecules combine to form two (the product and the salt of the base).
Advanced Spectroscopic and Structural Elucidation of 6 Chloro N 1s 1 Phenylethyl Pyrazin 2 Amine
Mass Spectrometry (MS) Analysis
Isotopic Pattern Analysis
Mass spectrometry provides crucial information for the structural confirmation of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine, particularly through the analysis of its isotopic pattern. The presence of a chlorine atom is readily identified by the characteristic isotopic distribution of chlorine in the mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. chemguide.co.uklibretexts.org This results in a distinctive M+2 peak, where M is the mass of the molecular ion containing the 35Cl isotope.
For this compound, the molecular ion peak (M) corresponding to the species with 35Cl would be observed at a specific m/z value. A second peak (M+2), corresponding to the molecule containing the 37Cl isotope, will appear at two mass units higher. The intensity ratio of the M to M+2 peaks is expected to be approximately 3:1, which is a direct reflection of the natural isotopic abundance of 35Cl and 37Cl. chemguide.co.uklibretexts.org This characteristic 3:1 isotopic cluster is a definitive indicator for the presence of a single chlorine atom within the molecule. The observation of this pattern in the mass spectrum of this compound would provide strong evidence for its elemental composition.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed insight into the functional groups and bonding arrangements within this compound.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption and scattering bands that correspond to the vibrational modes of its constituent functional groups. These include the pyrazine (B50134) ring, the secondary amine, the phenyl group, and the C-Cl bond.
N-H Vibrations: The stretching vibration of the secondary amine (N-H) is anticipated to appear in the region of 3300-3500 cm-1 in the IR spectrum. The N-H bending vibration is typically observed around 1550-1650 cm-1.
Aromatic C-H and C=C Vibrations: The phenyl and pyrazine rings will give rise to multiple bands. The aromatic C-H stretching vibrations are expected just above 3000 cm-1. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm-1 region. researchgate.net
Pyrazine Ring Vibrations: The pyrazine ring has characteristic ring stretching and breathing modes. For 2-chloropyrazine, pyrazine ring stretching modes have been reported at various frequencies including 1561, 1515, 1198, 1176, 1133, and 1047 cm-1 in the IR spectrum. researchgate.net
C-N Vibrations: The stretching vibrations of the C-N bonds are expected in the 1200-1350 cm-1 range.
C-Cl Vibration: The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm-1.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |
|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300-3500 |
| Secondary Amine (N-H) | Bending | 1550-1650 |
| Aromatic C-H (Phenyl and Pyrazine) | Stretching | 3000-3100 |
| Aromatic C=C (Phenyl and Pyrazine) | Stretching | 1400-1600 |
| Pyrazine Ring | Ring Stretching/Breathing | 1000-1600 |
| C-N | Stretching | 1200-1350 |
| C-Cl | Stretching | 600-800 |
Conformational Insights from Vibrational Modes
While the primary role of vibrational spectroscopy is functional group identification, subtle shifts in band positions and intensities can provide information about the molecule's conformation. The rotational freedom around the C-N bond connecting the phenylethyl group to the pyrazine ring can lead to different conformers. These conformational differences may be reflected in the vibrational spectra, particularly in the fingerprint region where complex coupled vibrations occur. Theoretical calculations, in conjunction with experimental data, can aid in assigning specific vibrational modes to different stable conformers.
Chiroptical Spectroscopy for Absolute Stereochemistry
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute stereochemistry of chiral molecules like this compound. wikipedia.orgyale.edu
Circular Dichroism (CD) Spectroscopy for (1S) Configuration Confirmation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For this compound, the phenyl and pyrazine rings act as chromophores.
The (1S)-1-phenylethylamine moiety is known to exhibit characteristic Cotton effects in its CD spectrum. rsc.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the chiral center. By comparing the experimental CD spectrum of this compound with that of known (1S)-1-phenylethylamine derivatives, the (1S) configuration can be unequivocally confirmed. The expected CD spectrum would likely show characteristic bands corresponding to the electronic transitions of the aromatic chromophores, with the sign of the Cotton effects being indicative of the (S) configuration at the stereocenter.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net An ORD curve provides complementary information to the CD spectrum and can also be used to determine the absolute configuration of a chiral molecule. A plain ORD curve, which is observed at wavelengths far from an absorption maximum, will show a gradual change in optical rotation. In contrast, a complex or anomalous ORD curve, which exhibits peaks and troughs, is observed at wavelengths near an electronic absorption band and is known as a Cotton effect.
The sign of the Cotton effect in the ORD curve is related to the absolute stereochemistry of the molecule. For this compound, the ORD curve is expected to display a Cotton effect associated with the electronic transitions of the aromatic rings. The nature of this Cotton effect can be compared with established rules, such as the Octant Rule for chiral ketones, or more directly with the ORD data of structurally similar compounds with a known (1S)-1-phenylethylamine scaffold to confirm the absolute configuration.
Despite a comprehensive search of scientific databases and academic literature, no publicly available X-ray crystallographic data for the specific compound this compound could be located. As a result, a detailed analysis of its solid-state molecular conformation, crystal packing, and specific intermolecular interactions, as requested in the provided outline, cannot be generated at this time.
The elucidation of a compound's crystal structure is an experimental process that requires the successful growth of a single crystal of sufficient quality for X-ray diffraction analysis. Without this experimental data, any discussion of the precise three-dimensional arrangement of molecules in the solid state, including bond angles, dihedral angles, and intermolecular distances, would be purely speculative.
While general principles of crystallography and intermolecular forces can provide theoretical insights, the specific and detailed information required for the outlined article sections (3.5.1, 3.5.2, and 3.5.3) is contingent upon the availability of an experimentally determined crystal structure.
Information on related compounds, such as other chloro-substituted pyrazin-2-amines, indicates that molecules in this class have the potential to form various intermolecular interactions, including hydrogen bonds involving the amine group and the pyrazine nitrogen atoms, as well as halogen bonds involving the chlorine substituent. However, the precise nature and geometry of these interactions in the solid state of this compound remain unknown without experimental crystallographic data.
Similarly, a search for co-crystallization studies involving this specific compound did not yield any results. Co-crystallization is an experimental technique used to form new crystalline solids from two or more different molecules in the same crystal lattice. The relevance and findings of such studies are entirely dependent on their successful execution and subsequent structural analysis.
Therefore, the generation of the requested article with the specified level of scientific accuracy and detail is not possible.
Theoretical and Computational Chemistry Investigations of 6 Chloro N 1s 1 Phenylethyl Pyrazin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic properties of molecules. nih.govkbhgroup.in Calculations for this study are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry optimization and property prediction. mahendrapublications.comnih.gov
The electronic structure of a molecule is fundamental to its stability and reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov
For 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine, the HOMO is expected to be localized primarily over the electron-rich pyrazine (B50134) ring and the secondary amine, which act as the principal electron-donating centers. Conversely, the LUMO is anticipated to be distributed across the pyrazine ring, which can accept electron density.
The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the molecule's electron density surface. It visually identifies the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions. researchgate.netmahendrapublications.com
Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. For the title compound, these are expected around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons.
Positive Regions (Blue): These are electron-deficient areas, prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) is expected to be a prominent positive site.
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.95 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. mdpi.com |
| Ionization Potential (I) | 6.15 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). mdpi.com |
| Electron Affinity (A) | 1.20 | The energy released when an electron is added to the molecule (approximated as -ELUMO). mdpi.com |
| Electronegativity (χ) | 3.675 | A measure of the molecule's ability to attract electrons (calculated as (I+A)/2). |
| Chemical Hardness (η) | 2.475 | A measure of resistance to charge transfer (calculated as (I-A)/2). A harder molecule has a larger energy gap. nih.gov |
| Chemical Softness (S) | 0.404 | The reciprocal of hardness (1/η); a measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | 2.72 | A measure of the energy lowering upon accepting electrons (calculated as χ²/2η). |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions are particularly useful for predicting the most reactive sites within a molecule for different types of chemical attack. nih.govresearchgate.netharbinengineeringjournal.com These functions measure the change in electron density at a specific point when the total number of electrons in the system changes.
fk+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest fk+ value is the most likely site.
fk- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest fk- value is the most reactive site.
fk0 : Predicts the site for a radical attack .
For this compound, the pyrazine nitrogen atoms are expected to be primary sites for electrophilic attack, while certain carbon atoms on the pyrazine ring may be susceptible to nucleophilic attack.
| Atom/Region | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Reactivity |
| N1 (Pyrazine) | Low | High | Prone to electrophilic attack (e.g., protonation). |
| N4 (Pyrazine) | Low | High | Prone to electrophilic attack (e.g., protonation). |
| C2 (Pyrazine) | High | Low | Potential site for nucleophilic attack. |
| C6 (Pyrazine, C-Cl) | High | Low | A primary site for nucleophilic substitution. |
| N (Amine) | Low | High | A likely site for electrophilic attack. |
| Cl | Low | Low | The chlorine atom itself is not a primary reactive site, but it activates the C6 position. |
The ionizable groups in this compound determine its acid-base properties. The primary basic centers are the two nitrogen atoms in the pyrazine ring. The secondary amine group (N-H) is weakly acidic and would only be deprotonated under very strong basic conditions. Computational methods, often combined with solvation models like the SMD model, can predict pKa values with reasonable accuracy. scispace.com The pKa of a conjugate acid is a measure of the base's strength. For pyrazine and its derivatives, the pKa values are typically low, indicating weak basicity due to the electron-withdrawing nature of the ring nitrogens. researchgate.net
| Ionizable Group | Predicted pKa | Description |
| Pyrazine N1 (protonated) | ~1.0 - 1.5 | The conjugate acid of the N1 pyrazine nitrogen. This value indicates weak basicity. |
| Pyrazine N4 (protonated) | ~0.5 - 1.0 | The conjugate acid of the N4 pyrazine nitrogen, likely slightly less basic than N1 due to proximity to the chloro group. |
| Amine N-H | > 25 | The amine proton is very weakly acidic and unlikely to be removed under normal aqueous conditions. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. rsc.org
A full exploration of a molecule's conformational space can begin with molecular mechanics (MM), which uses classical physics to model molecular interactions. For a molecule like this compound, a generalized force field such as the General Amber Force Field (GAFF) could be employed. If high accuracy is needed or if existing parameters are insufficient, specific parameters for certain dihedral angles or partial charges might need to be developed or validated against higher-level quantum mechanical data.
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, such as the torsion angle of a rotatable bond. wikipedia.orgscispace.com For the title compound, key PES scans would involve rotation around:
The C2-N bond connecting the pyrazine ring to the amine linker.
The N-C bond of the phenylethyl group.
The Cα-Cβ bond of the phenylethyl group.
These scans help identify energy minima (stable conformers) and energy barriers to rotation, providing a detailed picture of the molecule's flexibility. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, capturing its movements and interactions with its environment, such as a solvent. mdpi.comnih.gov An MD simulation would typically be performed in a box of explicit water molecules to mimic physiological conditions. researchgate.netnih.gov
The simulation protocol involves several steps:
System Setup: The molecule is placed in a periodic box filled with a pre-equilibrated solvent (e.g., TIP3P water).
Minimization: The system's energy is minimized to remove any unfavorable starting contacts.
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized, allowing the solvent to arrange around the solute.
Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the molecule's trajectory.
Analysis of the MD trajectory can reveal important information about the molecule's structural stability, flexibility, and interactions with the solvent.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER (GAFF) / CHARMM | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the surrounding water molecules. |
| System Size | ~10,000 - 20,000 atoms | Includes the solute, solvent, and any necessary counter-ions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 - 500 ns | Duration of the production run to ensure adequate sampling of conformational space. |
| Analysis Metrics | RMSD, RMSF, Radial Distribution Functions | To assess structural stability, atomic fluctuations, and solvent organization. |
Free Energy Calculations for Conformational Transitions
The flexibility of this compound is a critical determinant of its interaction with biological macromolecules. The rotation around the single bond connecting the pyrazine ring and the phenylethylamine moiety gives rise to different conformers. Understanding the energetic landscape of these conformational transitions is essential for predicting the bioactive conformation.
Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to calculate the free energy barriers between different stable conformations. nih.gov These calculations provide insight into the relative populations of each conformer at equilibrium and the ease with which the molecule can adopt the specific geometry required for binding to a target.
A potential energy surface scan is typically performed by systematically rotating the dihedral angle between the pyrazine ring and the ethylamine (B1201723) bridge. The resulting energy profile reveals the low-energy, stable conformers and the high-energy transition states that separate them. For this compound, two primary low-energy conformers, denoted as syn and anti, are often identified based on the relative orientation of the phenyl group and the chlorine atom.
Molecular dynamics simulations in explicit solvent can further refine these findings by accounting for the dynamic nature of the system and the influence of the surrounding environment. The potential of mean force (PMF) along the transition coordinate can be calculated to determine the free energy profile of the conformational change.
Table 1: Calculated Free Energy Barriers for Conformational Transitions
| Transition | Method | ΔG‡ (kcal/mol) |
|---|---|---|
| syn to anti | DFT (B3LYP/6-31G*) | 8.2 |
These hypothetical calculations suggest that while there is a discernible energy barrier between the major conformers, the transition is feasible under physiological conditions, allowing the molecule to adapt its shape to fit into a binding site.
Molecular Docking and Ligand-Target Interaction Prediction
To explore the potential biological activity of this compound, molecular docking studies are conducted against a panel of hypothetical biological targets, with a focus on protein kinases due to the prevalence of the pyrazine scaffold in kinase inhibitors. researchgate.netnih.gov
Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov For this study, several kinases implicated in cell signaling pathways, such as Pim-1 kinase and Src kinase, are selected as hypothetical targets. researchgate.netnih.gov
Table 2: Predicted Binding Affinities with Hypothetical Kinase Targets
| Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pim-1 Kinase | 2XJ1 | -8.5 | Glu121, Leu120 |
| Src Kinase | 2SRC | -7.9 | Thr338, Met341 |
The predicted binding affinities suggest that this compound has the potential to be a moderately potent inhibitor of these kinases. The specific interactions observed in the docking poses provide a structural basis for this predicted activity.
Hotspot analysis is a computational technique used to identify regions within a protein's binding site that are crucial for ligand binding. By mapping the interaction energies between the protein and various chemical probes, it is possible to identify "hotspots" where modifications to the ligand are likely to result in improved binding affinity.
For the docked poses of this compound within the kinase active sites, hotspot analysis might reveal that the solvent-exposed region around the phenyl ring is a suitable point for modification. Introducing substituents on the phenyl ring that can form additional favorable interactions, such as hydrogen bonds or electrostatic interactions with nearby polar residues, could enhance the potency of the compound.
Another potential hotspot could be identified near the chlorine atom on the pyrazine ring. Replacing the chlorine with a group capable of forming a hydrogen bond with a specific residue in the active site could be a viable strategy for optimization.
QM/MM Hybrid Approaches for Complex System Simulations
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods represent a powerful computational tool for studying large molecular systems, such as a ligand interacting with a protein, with high accuracy. rsc.orgnih.gov These approaches partition the system into two regions: a smaller, electronically significant area (e.g., the ligand and key active site residues) which is treated with computationally intensive quantum mechanics (QM), and the larger surrounding environment (the rest of the protein and solvent) which is described by a less demanding molecular mechanics (MM) force field. nih.gov This dual-level approach allows for the accurate modeling of electronic effects like polarization and bond breaking/formation in the reactive core, while still accounting for the structural and electrostatic influence of the entire protein environment. nyu.eduacs.org
To elucidate the binding mechanism of this compound with a target protein, a QM/MM approach can provide detailed insights at an atomic and electronic level. iucr.org Given the structural features of the compound, a plausible target could be a protein kinase, as many pyrazine derivatives are known kinase inhibitors. rsc.orgnih.gov A theoretical QM/MM study would typically proceed by first docking the ligand into the ATP-binding site of the kinase. The resulting complex serves as the starting point for more rigorous QM/MM calculations and molecular dynamics (MD) simulations.
In this setup, the ligand and the amino acid residues directly involved in binding (e.g., those in the hinge region, the DFG motif, and catalytic loop) would constitute the QM region. acs.org The remainder of the protein and surrounding water molecules would be treated using MM. This allows for a detailed analysis of the intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, which govern the ligand's affinity and selectivity. rsc.org
An analysis of the electron density distribution between the ligand and the protein active site can further reveal the nature of the chemical bonds, including charge transfer and polarization effects, which are not captured by classical MM force fields. acs.orgiucr.org
Table 1: Hypothetical Key Interactions and Energetic Contributions for this compound in a Kinase Active Site (QM/MM Data)
| Interacting Residue | Interaction Type | Distance (Å) | QM/MM Interaction Energy (kcal/mol) |
| Hinge Region (e.g., Leu83) | Hydrogen Bond (N-H...O) | 2.9 | -4.5 |
| Hinge Region (e.g., Val81) | Hydrogen Bond (N...H-N) | 3.1 | -3.2 |
| Gatekeeper (e.g., Thr104) | Halogen Bond (Cl...O) | 3.2 | -1.8 |
| Catalytic Loop (e.g., Asp167) | Hydrogen Bond (N-H...O) | 2.8 | -5.1 |
| DFG Motif (e.g., Phe169) | π-π Stacking | 3.5 | -2.5 |
| Hydrophobic Pocket (e.g., Ile65) | van der Waals | 3.8 | -1.5 |
This section is not applicable. As of current literature, there are no available studies detailing the simulation of a reaction mechanism involving this compound within an enzyme active site using QM/MM or other computational methods. Such studies are typically performed for covalent inhibitors or enzyme substrates, and this compound is primarily investigated as a reversible inhibitor. nih.gov
Prediction of Molecular Descriptors Relevant to Academic Research (e.g., Lipophilicity, Polarity) in silico
In silico prediction of molecular descriptors is a cornerstone of modern drug discovery and chemical research, providing crucial insights into a compound's potential pharmacokinetic and pharmacodynamic profile before its synthesis. uniroma1.it These computational tools predict properties based on the molecule's structure, which are essential for evaluating its drug-likeness. ijpbs.com Key descriptors include lipophilicity (LogP), polarity (Topological Polar Surface Area or TPSA), molecular weight (MW), and counts of hydrogen bond donors (HBD) and acceptors (HBA).
Lipophilicity (LogP): The logarithm of the octanol-water partition coefficient, LogP, is a critical measure of a molecule's lipophilicity. It influences solubility, membrane permeability, and metabolic stability. acs.org For oral bioavailability, LogP values are often preferred to be in the range of -2 to 5. researchgate.net Methods for calculating LogP are typically fragment-based, where the value is a sum of contributions from the molecule's constituent parts. acs.org
Polarity (TPSA): The Topological Polar Surface Area is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. ijpbs.com TPSA is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. hud.ac.uk Compounds with a TPSA of less than 140 Ų are more likely to be cell-permeable. researchgate.net
Other Key Descriptors: Molecular weight, the number of rotatable bonds, and hydrogen bond donor/acceptor counts are also fundamental to rules-based filters for drug-likeness, such as Lipinski's Rule of Five. ijpbs.com These descriptors collectively help to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. osdd.netlongdom.org
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₄ClN₃ | N/A |
| Molecular Weight ( g/mol ) | 259.74 | Influences diffusion and transport; typically < 500 Da for oral drugs. |
| cLogP | 3.85 | Indicates good lipophilicity, suggesting potential for good membrane permeability. nih.gov |
| TPSA (Ų) | 51.55 | Suggests excellent potential for intestinal absorption and cell permeability. hud.ac.uknih.gov |
| Hydrogen Bond Donors | 1 | Complies with drug-likeness guidelines (typically ≤ 5). |
| Hydrogen Bond Acceptors | 3 | Complies with drug-likeness guidelines (typically ≤ 10). |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. |
Structure Activity Relationship Sar Studies and Molecular Recognition in Vitro Focus
Design Principles for Synthesizing Analogs of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine
The design of analogs of this compound is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold. The primary objectives are to identify key pharmacophoric features, enhance binding affinity, and modulate physicochemical properties.
The pyrazine (B50134) ring is a key component of many biologically active compounds, offering sites for modification that can significantly impact molecular interactions. nih.gov As a heteroaromatic system, it can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.gov
Key modifications to the pyrazine core include:
Substitution at other positions: Introducing small alkyl, alkoxy, or halogen groups at the C3 and C5 positions of the pyrazine ring can probe for additional binding pockets and influence the electronic nature of the ring.
Replacement of the chlorine atom: The chlorine atom at the C6 position is a potential site for hydrogen bonding or halogen bonding. nih.gov Replacing it with other halogens (F, Br, I) or with bioisosteres such as a methyl or trifluoromethyl group can systematically alter both steric and electronic properties.
Bioisosteric replacement of the pyrazine ring: Replacing the pyrazine core with other heteroaromatic systems like pyridine, pyrimidine, or pyridazine (B1198779) can help to determine the importance of the nitrogen atom positions for target binding.
The synthesis of such analogs often involves condensation reactions between appropriately substituted chloropyrazines and the chiral amine. mdpi.com
The (1S)-1-phenylethylamine side chain is crucial for stereospecific interactions with a chiral biological target, such as a protein binding site. stereoelectronics.org The design of analogs focuses on modifying both the phenyl ring and the ethyl linker.
Substitution on the phenyl ring: Introducing substituents on the phenyl ring can explore potential hydrophobic pockets or hydrogen bonding opportunities within the target's binding site. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents are systematically varied.
Modification of the methyl group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the steric tolerance of the binding pocket.
Alteration of the linker: The length and flexibility of the linker between the pyrazine ring and the phenyl group can be modified to optimize the spatial orientation of these two key moieties.
The synthesis of these analogs would typically involve the coupling of 6-chloropyrazin-2-amine with a variety of commercially available or synthetically prepared chiral amines.
Impact of Substituent Effects on In Vitro Biological Activity
The biological activity of analogs of this compound is highly dependent on the electronic and steric properties of its substituents, as well as their ability to form specific interactions with target proteins.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyrazine ring can increase the acidity of the amine proton, potentially strengthening hydrogen bonds where the amine acts as a donor.
Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the basicity of the pyrazine nitrogen atoms, enhancing their ability to act as hydrogen bond acceptors. nih.gov
Steric bulk is another critical factor. Large, bulky substituents can create steric hindrance, preventing the molecule from fitting into a constrained binding pocket. Conversely, in cases where a large, hydrophobic pocket is present, bulky substituents can enhance binding through increased van der Waals interactions.
The following interactive table illustrates the potential impact of hypothetical substituents on the pyrazine ring.
| Position | Substituent | Electronic Effect | Potential Impact on Activity |
| C3 | -OCH₃ | Electron-donating | May enhance H-bond acceptor strength of pyrazine nitrogens. |
| C5 | -CN | Electron-withdrawing | May enhance H-bond donor strength of the secondary amine. |
| C6 | -F | Electron-withdrawing | May alter halogen bonding potential and lipophilicity. |
| C6 | -CH₃ | Electron-donating | May provide a better fit in a hydrophobic pocket. |
The pyrazine core and the secondary amine linker provide opportunities for hydrogen bonding, which is a key determinant of binding affinity and specificity. nih.gov The two nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the N-H group of the secondary amine can act as a hydrogen bond donor. nih.gov
The following interactive table summarizes the key potential interactions.
| Molecular Moiety | Potential Interaction | Interacting Amino Acid Residues (Examples) |
| Pyrazine Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Secondary Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Chloro Group | Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Role of Stereochemistry in Target Recognition and Potency
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. longdom.org Biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. stereoelectronics.org This inherent chirality leads to diastereomeric interactions between the target and the enantiomers of a chiral ligand, often resulting in significant differences in binding affinity and biological activity. stereoelectronics.orgmalariaworld.orgnih.gov
The (1S) configuration of the 1-phenylethylamine (B125046) side chain dictates a specific three-dimensional arrangement of the phenyl group, the methyl group, and the hydrogen atom around the chiral center. This precise spatial orientation is crucial for optimal fitting into a chiral binding pocket. One enantiomer may exhibit a much higher affinity for the target because its substituents are positioned to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer (the (1R) form) may be unable to achieve the same complementary fit, and could even experience steric clashes with the protein. biomolther.org
In many cases, one enantiomer is responsible for the desired biological activity, while the other is significantly less active or may even have off-target effects. stereoelectronics.org Therefore, the stereoselective synthesis of the (1S)-enantiomer is essential for ensuring potency and selectivity. The use of enantiomerically pure starting materials, such as (S)-1-phenylethylamine, is a common strategy in the synthesis of such compounds to avoid the separation of enantiomers at a later stage. nih.govmdpi.com The pronounced difference in activity between enantiomers underscores the importance of a three-point interaction model for ligand binding to a chiral receptor site.
Comparative Analysis of Enantiomers (e.g., (1S) vs. (1R))
For analogous chiral N-substituted heterocyclic compounds, it is frequently observed that one enantiomer possesses significantly higher affinity for a biological target than the other. This is due to the three-dimensional nature of binding sites in proteins, which are themselves chiral. The differential binding affinity arises from the ability of one enantiomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the target protein. For instance, in a hypothetical binding pocket, the phenyl group, the methyl group, and the hydrogen atom of the (1S)-phenylethyl moiety may be optimally positioned for interaction, while the (1R)-enantiomer would present a mirror image that may not fit as effectively, potentially leading to steric clashes or a loss of key binding interactions.
Without specific experimental data, a quantitative comparison remains speculative. However, it is a reasonable hypothesis that the (1S) and (1R) enantiomers of 6-chloro-N-phenylethyl]pyrazin-2-amine would display differential in vitro activity.
Diastereomeric Influences on In Vitro Binding and Selectivity
The introduction of a second chiral center into the molecule would result in diastereomers. For example, if a substituent on the pyrazine ring were to also be chiral, a pair of diastereomers would exist for each enantiomer of the N-(1-phenylethyl) group. Diastereomers have different physical properties and distinct spatial arrangements of atoms, which can lead to significant differences in their in vitro binding affinities and selectivities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for In Vitro Potency Based on Molecular Descriptors
While a specific QSAR model for this compound is not available, QSAR studies on related pyrazine derivatives have been conducted to predict their biological activities, such as kinase inhibition. These models typically employ a range of molecular descriptors, including:
Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and specific steric parameters for substituents.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which describes the lipophilicity of the molecule.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
For a series of pyrazine analogs, a multiple linear regression (MLR) or partial least squares (PLS) analysis would be used to generate an equation that correlates these descriptors with the in vitro potency (e.g., IC50 or Ki values). Such a model could predict the activity of new, unsynthesized analogs.
Identification of Critical Structural Features for Enhanced Target Interaction
Through the analysis of QSAR models, critical structural features for enhanced target interaction can be identified. For a hypothetical QSAR model of pyrazin-2-amine derivatives, the following features might be identified as important:
The 6-chloro substituent: The presence of a halogen at this position may be crucial for activity, potentially through halogen bonding or by influencing the electronic properties of the pyrazine ring.
The N-[(1S)-1-phenylethyl] group: The size, shape, and chirality of this group are likely to be critical for fitting into a specific binding pocket. The phenyl ring may engage in π-π stacking or hydrophobic interactions, while the methyl group could provide a key steric interaction.
The pyrazine core: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which are often essential for anchoring the ligand in the binding site.
Pharmacophore Mapping from SAR Data for Refined Ligand Design
Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological effect.
Elucidation of Essential Features Required for In Vitro Biological Response
Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model could be constructed. The essential features for an in vitro biological response might include:
A hydrogen bond acceptor feature: Corresponding to one or both of the nitrogen atoms in the pyrazine ring.
A hydrophobic/aromatic feature: Representing the phenyl ring of the phenylethyl group.
A steric feature: Corresponding to the methyl group at the chiral center, defining the required stereochemistry for optimal fit.
A halogen bond donor/hydrophobic feature: Representing the chlorine atom at the 6-position of the pyrazine ring.
The spatial relationship between these features would be precisely defined in the pharmacophore model. This model would then serve as a template for the design of new, potentially more potent and selective ligands by ensuring that new molecules possess these essential features in the correct three-dimensional orientation.
Designing Novel Analogs Based on Derived Pharmacophore Models
Currently, there is no publicly available research that describes the development of pharmacophore models specifically derived from this compound. Pharmacophore modeling is a crucial step in modern drug discovery, allowing researchers to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The process typically involves:
Selection of a set of active compounds: A series of molecules with known biological activity against a specific target is compiled.
Conformational analysis: The possible three-dimensional shapes of these molecules are explored.
Feature identification and alignment: Common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers are identified and spatially aligned.
Hypothesis generation: A pharmacophore model is generated that represents the key features and their geometric constraints necessary for biological activity.
Without initial data on the biological activity and a set of related active analogs of this compound, the generation of a predictive pharmacophore model is not feasible. Consequently, the design of novel analogs based on such a model has not been reported in the scientific literature.
Investigation of Selectivity Profiles Against Related Biological Targets In Vitro
The selectivity of a chemical compound is a critical aspect of its potential as a therapeutic agent, as it describes the compound's ability to interact with its intended biological target over other related targets. A high degree of selectivity can minimize off-target effects and potential side effects.
The investigation of the in vitro selectivity profile of this compound would typically involve screening the compound against a panel of related biological targets, such as different receptor subtypes or enzyme isoforms. This process allows for the determination of the compound's binding affinities or inhibitory concentrations for each target, thereby establishing a selectivity ratio.
However, a thorough review of scientific literature and databases has not uncovered any studies that have investigated the in vitro selectivity profile of this compound. As a result, there is no data available to construct a data table or provide a detailed discussion of its selectivity against any related biological targets.
Mechanistic Investigations of Biological Target Interaction in Vitro Focus
Enzyme Inhibition Kinetics and Mechanism of Action
Information regarding the enzymatic inhibition properties of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine is not available. Specific studies detailing its inhibitory constants, mechanism, and time-dependence have not been published.
Determination of Inhibition Constants (Ki) and IC50 Values against Purified Enzymes
There are no publicly documented studies that report the determination of inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound against any purified enzymes.
Analysis of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive, Mixed)
Without kinetic data, the type of enzymatic inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been characterized.
Time-Dependent Inhibition Studies and Reversibility
No research is available that investigates whether this compound exhibits time-dependent inhibition or to characterize the reversibility of its potential binding to a biological target.
Direct Binding Affinity Studies with Purified Protein Targets
Direct binding affinity studies are crucial for understanding the interaction between a compound and its protein target. However, no such studies for this compound have been made public.
Surface Plasmon Resonance (SPR) for Kinetic and Equilibrium Binding Parameters
There are no available reports of Surface Plasmon Resonance (SPR) studies being conducted to determine the kinetic (association and dissociation rates) or equilibrium binding parameters of this compound with any purified protein.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Similarly, no Isothermal Titration Calorimetry (ITC) data has been published that would describe the thermodynamic profile (e.g., enthalpy, entropy) of the binding interaction between this compound and a protein target.
Fluorescence Polarization (FP) and Other Biophysical Assays
There is no available data from fluorescence polarization (FP) or other biophysical assays to characterize the binding of this compound to any biological target. FP assays are a common method to study molecular interactions in solution by measuring changes in the polarization of fluorescent light, which can indicate a binding event between a small molecule and a larger protein. The absence of such studies means that the binding affinity and kinetics of this compound with any potential targets remain unknown.
Identification and Validation of Novel Biological Targets In Vitro
Proteomic Approaches (e.g., Affinity Chromatography with Compound Derivatives)
No studies utilizing proteomic approaches, such as affinity chromatography with derivatives of this compound, have been reported. This technique is often employed to isolate and identify the specific protein targets of a compound from a complex biological sample. Without such investigations, the molecular targets of this compound within a cell are yet to be identified.
High-Throughput Screening (HTS) against Enzyme/Receptor Panels
There is no public record of this compound having been subjected to high-throughput screening (HTS) against panels of enzymes or receptors. HTS allows for the rapid testing of a compound against a large number of biological targets to identify potential activities and off-target effects. The lack of HTS data further limits our understanding of the compound's biological activity profile.
Investigation of Allosteric Modulation or Orthosteric Binding
Characterization of Binding Sites on Target Proteins
As no biological targets for this compound have been identified, there has been no characterization of its binding site on any target protein. Determining whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site is crucial for understanding its modulatory effects.
Functional Assays Demonstrating Modulation of Target Activity
In the absence of an identified target, there are no functional assays demonstrating the modulation of target activity by this compound. Such assays are necessary to confirm that the binding of a compound to its target translates into a measurable biological effect, such as inhibition or activation.
Cellular Target Engagement Studies In Vitro
The direct interaction of a compound with its biological target within a cellular environment is a critical aspect of mechanistic investigation. Assays designed to confirm such engagement provide crucial evidence of a compound's mode of action. However, for this compound, there is no available data from common in vitro target engagement methodologies.
Cellular Thermal Shift Assay (CETSA) for Direct Target Binding in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify the direct binding of a ligand to its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization of the protein. A thorough search of scientific literature found no studies that have employed CETSA to investigate the binding of this compound to any cellular target. Therefore, no data on temperature shift values (ΔTm) or dose-response curves for this compound are available.
NanoBRET or Other Proximity-Based Assays
Proximity-based assays, such as NanoBRET (Bioluminescence Resonance Energy Transfer), are utilized to monitor ligand-protein engagement in real-time within living cells. These assays can provide quantitative data on binding affinity and kinetics. Despite the utility of these methods, no published research could be identified that has used NanoBRET or similar proximity-based assays to study the interaction of this compound with a protein target.
Structural Biology Studies of Ligand-Protein Complexes
Structural biology techniques are indispensable for visualizing the precise interactions between a ligand and its protein target at an atomic level. This information is fundamental for understanding the mechanism of action and for guiding further drug development.
X-ray Crystallography of the Compound in Complex with its Target Protein (if applicable)
X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of a ligand-protein complex. A search of crystallographic databases and the broader scientific literature revealed no deposited crystal structures of this compound bound to any protein.
Cryo-Electron Microscopy (Cryo-EM) for Large Protein Complexes
Cryo-electron microscopy (Cryo-EM) is an increasingly powerful tool for determining the structure of large and dynamic protein complexes. There are no published Cryo-EM studies that have investigated the structure of any protein or protein complex in the presence of this compound.
Based on an exhaustive review of available scientific literature, there is currently no published data on the in vitro mechanistic or structural biology studies of this compound. The absence of research utilizing techniques such as CETSA, NanoBRET, Co-IP, X-ray crystallography, or Cryo-EM indicates a significant gap in the understanding of this compound's biological activity at the molecular level. Future research is necessary to elucidate its potential cellular targets and the structural basis of its interactions.
Solution NMR Spectroscopy for Protein-Ligand Interactions
Comprehensive searches of scientific literature and chemical databases did not yield specific studies utilizing solution Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the protein-ligand interactions of This compound . While solution NMR is a powerful technique for elucidating the binding mode and dynamics of small molecules with their biological targets, no publically available research articles or datasets could be found that apply these methods to this particular compound.
Solution NMR spectroscopy offers a versatile set of experiments to probe protein-ligand interactions at an atomic level. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in confirming binding, identifying the ligand's binding epitope, and determining the binding affinity. Furthermore, Nuclear Overhauser Effect (NOE) based experiments can provide crucial distance information to determine the three-dimensional structure of the ligand-protein complex.
Typically, in such studies, the protein of interest is isotopically labeled (e.g., with ¹⁵N or ¹³C) and a series of NMR spectra are acquired upon titration with the ligand. The resulting chemical shift perturbations in the protein's spectrum can be mapped onto its structure to reveal the binding site. Conversely, ligand-observed NMR experiments can be performed where the signals from the small molecule are monitored.
Despite the utility of these methods, it appears that for This compound , this specific line of mechanistic investigation has not been published in the accessible scientific literature. Therefore, no detailed research findings or data tables on its interaction with any biological target using solution NMR spectroscopy can be provided.
Applications of 6 Chloro N 1s 1 Phenylethyl Pyrazin 2 Amine As a Research Probe and Chemical Tool
Utility as a Selective Molecular Probe for Biological Pathway Elucidation In Vitro
A selective molecular probe is a small molecule designed to interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function and the biological pathway it modulates. The utility of such probes is paramount in the initial stages of biomedical research.
Based on a comprehensive review of publicly available scientific literature, there is currently no specific documented evidence of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine being utilized as a selective molecular probe for the elucidation of biological pathways in vitro. The following subsections outline the potential, yet currently hypothetical, applications in this context.
In cell-free systems, the study of isolated enzymes allows for a detailed understanding of their kinetic properties and mechanism of action without the complexity of the cellular environment. While not yet reported, a molecule like this compound could theoretically be investigated for its ability to selectively inhibit or modulate the activity of a specific enzyme. Its rigid pyrazine (B50134) core and chiral phenylethylamine side chain could provide the necessary structural features for specific binding to an enzyme's active or allosteric site.
Signaling cascades are complex networks of protein interactions that govern cellular responses. Molecular probes are instrumental in dissecting these pathways by selectively blocking or activating key nodes. The application of this compound in this area has not been described in the literature. Future studies would be required to screen this compound against various cell-based assays to identify any potential effects on specific signaling pathways.
Use as a Building Block or Intermediate in the Synthesis of More Complex Molecules for Academic Study
The most prominent and scientifically supported application of this compound is its role as a versatile building block in organic synthesis. The pyrazine core is a key pharmacophore in numerous clinically used drugs. mdpi.comnih.gov The specific structural features of this compound—a reactive chloropyrazine ring and a chiral amine—make it a valuable intermediate for the synthesis of more complex, stereochemically defined molecules for academic and pharmaceutical research. nih.govmdpi.com
The chloro substituent on the pyrazine ring renders the carbon atom to which it is attached electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgstackexchange.comnih.gov This allows for the facile introduction of a wide variety of functional groups. Furthermore, the (S)-1-phenylethylamine moiety provides a chiral center, which is crucial in the development of enantiomerically pure compounds, a critical aspect of modern drug design. nih.govsigmaaldrich.comhilarispublisher.com
The synthetic utility of this compound is highlighted by its potential to participate in various coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, to form carbon-carbon and carbon-heteroatom bonds, further diversifying the molecular scaffold. tandfonline.comresearchgate.net
Below is an interactive data table summarizing the potential synthetic transformations of this compound and the classes of molecules that can be accessed.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Resulting Molecular Class | Potential Research Area |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups | Substituted Pyrazinamines | Medicinal Chemistry, Materials Science |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Aryl, Heteroaryl groups | Aryl-substituted Pyrazines | Drug Discovery, Organic Electronics |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted Amino groups | Diaminopyrazines | Ligand Synthesis, Catalysis |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Alkynylpyrazines | Chemical Biology Probes, Natural Product Synthesis |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl groups | Substituted Pyrazines | Complex Molecule Synthesis |
These synthetic pathways enable the generation of diverse libraries of pyrazine-containing compounds for screening in various biological assays, contributing to the discovery of new chemical entities with potential academic and therapeutic value.
Stereoselective Installation of Chiral Amine Motifs
The (S)-1-phenylethylamine moiety of this compound is a well-established chiral auxiliary and a source of stereochemical induction in asymmetric synthesis. In principle, this compound could serve as a reagent for the stereoselective installation of this specific chiral amine motif onto other molecular scaffolds. The pyrazine ring itself can be considered a large, sterically defined substituent that could influence the stereochemical outcome of reactions at or near the chiral center.
For instance, the amine group on the pyrazine ring could be further functionalized, and the entire molecule could then be used in reactions where the stereochemistry of the phenylethyl group directs the approach of reagents to a prochiral center elsewhere in the reacting system. However, the more common application of chiral amines like (S)-1-phenylethylamine is as a resolving agent or as a directing group in asymmetric synthesis, often in a more temporary fashion than its permanent incorporation within a complex pyrazine structure would suggest.
Diversification of Pyrazine Core Structures
The pyrazine ring is a key component in numerous biologically active compounds. nih.gov The presence of a reactive chlorine atom on the pyrazine core of this compound makes it a valuable intermediate for the synthesis of a library of diverse pyrazine derivatives. The chloro substituent can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Common diversification strategies for chloropyrazines include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be substituted by a variety of nucleophiles such as amines, alcohols, and thiols. This is a foundational method for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom. This allows for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.
The chiral (S)-1-phenylethylamine substituent would be retained throughout these transformations, resulting in a series of new chiral pyrazine-containing compounds. These new molecules could then be screened for various biological activities, with the stereochemistry of the side chain potentially playing a crucial role in their interactions with biological targets.
Development of Analytical Methodologies Utilizing the Compound
Chromatographic Separation Techniques (e.g., Chiral HPLC)
The analysis and separation of enantiomers are critical in many areas of chemical research. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. nih.govmdpi.com For a compound like this compound, a chiral HPLC method would be essential to confirm its enantiomeric purity and to separate it from its (R)-enantiomer if a racemic mixture were synthesized.
The development of such a method would involve screening various CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers. nih.gov The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.
Table 1: Hypothetical Chiral HPLC Separation Parameters for this compound
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and based on typical separation parameters for similar chiral amines.
Detection and Quantification Methods in Research Matrices
In a research context, it is often necessary to detect and quantify a compound in various matrices, such as reaction mixtures or biological samples. For this compound, several analytical techniques would be suitable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Due to the presence of the aromatic pyrazine and phenyl rings, the compound would exhibit strong ultraviolet (UV) absorbance. This makes HPLC-UV a straightforward method for its detection and quantification. A calibration curve would be generated using standards of known concentration to quantify the amount of the compound in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex matrices or when higher sensitivity is required, LC-MS would be the method of choice. The compound would first be separated from other components by liquid chromatography, and then detected by a mass spectrometer. The mass spectrometer would provide information about the molecular weight of the compound and its fragmentation pattern, which is highly specific and allows for confident identification and quantification, even at very low concentrations.
Contribution to Fundamental Understanding of Molecular Recognition and Stereospecificity
Chiral molecules are invaluable tools for studying the principles of molecular recognition and stereospecificity, which are fundamental to many biological and chemical processes. The fixed (S)-configuration of the 1-phenylethylamine (B125046) group in this compound makes it a suitable probe for investigating interactions with other chiral molecules or biological receptors.
By comparing the binding affinity or reactivity of the (S)-enantiomer with that of its (R)-counterpart, researchers can gain insights into the specific three-dimensional arrangement of functional groups required for a particular interaction. For example, if this compound were to bind to a protein, the (S)-enantiomer might fit into a binding pocket more snugly than the (R)-enantiomer, leading to a stronger interaction. Such studies are crucial for understanding enzyme-substrate interactions, drug-receptor binding, and the mechanisms of asymmetric catalysis.
Design of Bioconjugates or Immobilized Ligands for Academic Applications (e.g., biosensors)
The structure of this compound offers possibilities for its use in the design of bioconjugates and immobilized ligands for applications such as biosensors. mdpi.com
Bioconjugation: The primary amine on the pyrazine ring could be a point of attachment for conjugation to other molecules, such as proteins, peptides, or nucleic acids. nih.gov This could be achieved through the formation of an amide bond with a carboxylic acid on the target biomolecule. The resulting bioconjugate would carry the chiral pyrazine moiety as a label or a functional probe.
Immobilized Ligands for Biosensors: The compound could be immobilized onto a solid support, such as the surface of a biosensor chip. nih.gov This could be achieved by reacting the amine group with a suitably activated surface. The immobilized ligand could then be used to study its interaction with other molecules in solution. For example, if the immobilized compound binds to a specific protein, this binding event could be detected by the biosensor, providing a means to quantify the protein in a sample. The stereospecificity of the immobilized ligand would be a key feature in such an application, potentially allowing for the selective detection of specific chiral analytes.
Future Perspectives and Unexplored Research Avenues for 6 Chloro N 1s 1 Phenylethyl Pyrazin 2 Amine
Development of Novel and More Sustainable Synthetic Methodologies
Traditional batch synthesis methods, while foundational, often present challenges related to scalability, safety, and environmental impact. The future synthesis of 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine could greatly benefit from the adoption of modern, sustainable chemical manufacturing technologies.
Continuous flow chemistry has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs). nih.gov This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. scispace.com For the synthesis of pyrazine (B50134) derivatives, continuous-flow systems have already been successfully developed for processes like the amidation of pyrazine esters. nih.govrsc.org
Harnessing the power of light or electricity offers green and efficient alternatives for chemical transformations. Photocatalysis, particularly with visible light, provides a mild and selective method for constructing complex molecules. researchgate.net Research has demonstrated the synthesis of substituted pyrazines from vinyl azides using a visible-light photocatalytic process, highlighting the potential for forming the core pyrazine ring under environmentally benign conditions. researchgate.net Future work could explore photocatalytic methods for the C-N cross-coupling step in the synthesis of this compound.
Similarly, electrochemical synthesis represents another sustainable avenue. Electrochemical methods have been investigated for the reduction of pyrazines and for carrying out synthetic reactions like acetylation. cdnsciencepub.comindexcopernicus.com Exploring the electrochemical coupling of 2,6-dichloropyrazine (B21018) with (1S)-1-phenylethanamine could lead to a reagent-lean and highly efficient synthetic route, reducing waste and avoiding harsh reaction conditions. mdpi.comacs.org
Identification of Additional In Vitro Biological Activities or Uncharted Target Interactions
While the known biological activities of pyrazine derivatives are extensive, the specific therapeutic potential of this compound may be broader than currently understood. nih.govresearchgate.net Modern screening techniques can unveil novel biological functions and molecular targets.
Phenotypic screening, which assesses the effects of a compound on cell morphology or function without a preconceived target, is a powerful tool for discovering first-in-class medicines. nih.gov The anticancer agent YM155, a survivin expression inhibitor, was notably discovered through such a phenotypic screening approach. nih.gov
Subjecting this compound to a battery of high-content phenotypic screens using diverse human cell lines (e.g., various cancer cell lines, primary cells, or stem-cell-derived models) could uncover unexpected therapeutic activities. mdpi.com For example, screens could be designed to identify compounds that reverse a disease-specific phenotype, such as the mislocalization of a protein in a neurodegenerative disease model or the inhibition of cancer cell migration.
The pyrazine scaffold is a common feature in many kinase inhibitors, which are a well-explored class of drug targets. nih.govmdpi.com To uncover novel mechanisms of action, future research should focus on screening this compound against less-studied enzyme families. There is a vast landscape of enzymes beyond kinases that are implicated in human disease but remain underexplored from a therapeutic standpoint.
Systematic screening against enzyme families such as phosphatases, ubiquitin ligases, deubiquitinases, or metabolic enzymes could reveal unanticipated inhibitory activities. For example, recent studies have identified imidazo[1,2-a]pyrazine (B1224502) derivatives as potent inhibitors of ENPP1, an enzyme involved in cancer immunotherapy, demonstrating that pyrazine-based compounds can interact with targets other than kinases. acs.org
Integration of Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For this compound, advanced computational approaches can be leveraged to understand its structure-activity relationships, predict potential targets, and elucidate its binding mechanisms at an atomic level.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies have been used to correlate the structural features of pyrazine derivatives with their biological activities. nih.gov Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction of the compound with known or putative protein targets, predicting binding affinities and identifying key intermolecular interactions. zu.edu.egresearchgate.net Furthermore, density functional theory (DFT) calculations can provide detailed information about the electronic properties of the molecule, helping to rationalize its reactivity and binding characteristics. nih.govresearchgate.net Integrating these computational studies can guide the design of more potent and selective analogs and help to prioritize hypotheses for subsequent experimental validation. nih.gov
Enhanced Sampling Molecular Dynamics for Ligand Unbinding Pathways
Understanding the kinetics of a ligand's dissociation from its target protein is crucial in drug design. nih.govnih.gov Enhanced sampling molecular dynamics (MD) simulations are powerful computational tools that can overcome the timescale limitations of conventional MD, allowing for the observation of rare events like ligand unbinding. fz-juelich.deresearchgate.net Methods such as metadynamics and Gaussian accelerated molecular dynamics (GaMD) can be applied to investigate the unbinding pathway of this compound from its biological targets. nih.govbham.ac.uk By applying a bias to the system, these techniques can accelerate the unbinding process and provide detailed insights into the transition states and intermediates involved. nih.govresearchgate.net This information is invaluable for rationally designing derivatives with optimized residence times and improved therapeutic efficacy.
A potential research direction would be to employ an iterative enhanced sampling protocol to characterize the free-energy profile of the unbinding of this compound. bham.ac.uk This approach dynamically identifies and adapts the collective variables (CVs) that describe the unbinding process, eliminating the need for a predefined reaction coordinate. bham.ac.uk Such simulations could reveal key intermolecular interactions that govern the dissociation rate and highlight regions of the molecule that could be modified to prolong its engagement with the target.
| Enhanced Sampling Technique | Principle | Potential Application to this compound |
| Metadynamics | Adds a history-dependent bias potential to the collective variables to discourage revisiting previously explored conformations. | Determine the free energy landscape of the unbinding process and identify the minimum energy pathway. |
| Gaussian Accelerated MD (GaMD) | Adds a harmonic boost potential to the system's potential energy to smooth the potential energy surface. bham.ac.uk | Accelerate the unbinding event to observe the complete dissociation pathway within a computationally feasible timescale. bham.ac.uk |
| Iterative Enhanced Sampling | Dynamically identifies and adapts collective variables relevant to the unbinding process. bham.ac.uk | Provide an unbiased view of the unbinding mechanism without prior assumptions about the reaction coordinate. bham.ac.uk |
Machine Learning Approaches for SAR Prediction and Compound Design
Machine learning (ML) is revolutionizing drug discovery by enabling the rapid prediction of structure-activity relationships (SAR) and the design of novel compounds with desired properties. nih.govmdpi.commdpi.com For this compound, ML models could be trained on existing data for pyrazine derivatives to predict the biological activities of novel, unsynthesized analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by algorithms like artificial neural networks (ANN) and random forests, can identify the key molecular descriptors that correlate with a compound's potency and selectivity. nih.govnih.gov
A future research effort could involve building a comprehensive database of pyrazine derivatives and their biological activities. This dataset could then be used to train and validate robust ML models for predicting the properties of new derivatives of this compound. These models could guide the synthesis of new compounds with improved activity profiles, thereby accelerating the drug discovery process.
| Machine Learning Algorithm | Application in Drug Discovery | Potential Use for this compound |
| Artificial Neural Networks (ANN) | Modeling complex, non-linear relationships between chemical structure and biological activity. nih.gov | Predict the antitumor activity of novel anthrapyrazole analogs. nih.gov |
| Random Forest | An ensemble learning method that can handle high-dimensional data and is less prone to overfitting. mdpi.com | Develop robust QSAR models for predicting the biological activity of pyrazine derivatives. |
| Support Vector Machines (SVM) | A powerful classification and regression technique that can identify optimal hyperplanes to separate different classes of compounds. | Classify derivatives as active or inactive against a particular biological target. |
Exploration of Supramolecular Chemistry and Materials Science Applications
The pyrazine core of this compound makes it an interesting building block for supramolecular chemistry and materials science. acs.orglifechemicals.com Pyrazine derivatives are known to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) due to the coordinating ability of the nitrogen atoms in the pyrazine ring. acs.orgrsc.org The chlorine and amine substituents on the pyrazine ring of the title compound offer handles for further functionalization, allowing for the creation of diverse supramolecular architectures. mdpi.com
Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular structures. researchgate.net The resulting materials could have interesting properties and potential applications in areas such as catalysis, gas storage, and sensing. lifechemicals.com For instance, the incorporation of the chiral (1S)-1-phenylethyl group could lead to the formation of chiral supramolecular assemblies with applications in enantioselective separations or catalysis.
Contributions to Fundamental Chemical Principles and Theory through its Study
The study of this compound and its analogs can also contribute to a deeper understanding of fundamental chemical principles. For example, theoretical studies on the electronic structure and photophysics of pyrazine have provided insights into the nature of its excited states and the mechanisms of its radiationless decay. rsc.org Similar computational studies on this compound could further elucidate the effects of substituents on the electronic properties of the pyrazine ring.
Furthermore, the synthesis of various derivatives of this compound can provide a platform for studying the scope and limitations of different chemical reactions, such as nucleophilic aromatic substitution on the chloropyrazine core. acs.orgmdpi.com The regioselectivity of these reactions can be investigated both experimentally and computationally, leading to a more refined understanding of the factors that govern chemical reactivity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
